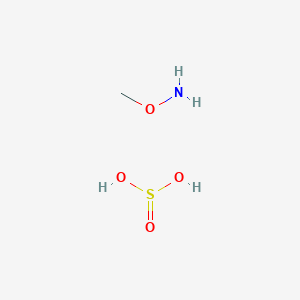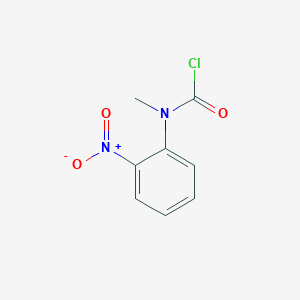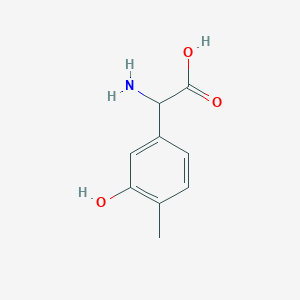
2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C20H20O3. It is characterized by a cyclohexane ring substituted with benzoyl and phenyl groups, as well as a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with 5-phenylcyclohexane-1-carboxylic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl and phenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid: This compound itself.
2-Benzoyl-5-phenylcyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-Benzoyl-5-phenylcyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .
Propriétés
Numéro CAS |
820994-14-7 |
|---|---|
Formule moléculaire |
C20H20O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-benzoyl-5-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H20O3/c21-19(15-9-5-2-6-10-15)17-12-11-16(13-18(17)20(22)23)14-7-3-1-4-8-14/h1-10,16-18H,11-13H2,(H,22,23) |
Clé InChI |
HADMFWZJTNZVQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)




![3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione](/img/structure/B15157679.png)

![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)




